![molecular formula C42H34O9 B12392064 (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[87204,1807,19011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol is a complex organic molecule with a unique pentacyclic structure It contains multiple hydroxyl groups and aromatic rings, making it a highly functionalized compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler aromatic precursors. The key steps include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions to form the core structure.
Functionalization of the Aromatic Rings: Introduction of hydroxyl groups at specific positions on the aromatic rings can be done through electrophilic aromatic substitution reactions.
Oxidation and Reduction Steps: These steps are necessary to introduce the required hydroxyl groups and to achieve the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles such as amines or thiols (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions used but can include various hydroxylated, oxidized, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: Its unique structure may allow it to act as a catalyst or catalyst precursor in certain organic reactions.
Biology and Medicine
Drug Development: The compound’s multiple hydroxyl groups and aromatic rings make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving hydroxylated aromatic compounds.
Industry
Materials Science: The compound’s unique structure and functional groups make it a potential candidate for the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The pathways involved would depend on the specific biological process being targeted.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol: This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups or substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pentacyclic core with multiple hydroxylated aromatic rings. This structure provides a high degree of functionality and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C42H34O9 |
|---|---|
Peso molecular |
682.7 g/mol |
Nombre IUPAC |
(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol |
InChI |
InChI=1S/C42H34O9/c43-22-7-1-19(2-8-22)33-35-28(15-26(47)17-30(35)49)37-39-32(51-42(37)21-5-11-24(45)12-6-21)18-31(50)38-36(27-14-13-25(46)16-29(27)48)34(40(33)41(38)39)20-3-9-23(44)10-4-20/h1-18,28,33-37,40,42-50H/t28?,33-,34+,35?,36+,37-,40+,42-/m1/s1 |
Clave InChI |
QGCPHMOVNBDPHC-HNSVQQTJSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H]2[C@@H]3[C@@H](C4C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=C(C=C(C=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C3C(C=C(C=C3O)O)C4C(OC5=C4C6=C(C(C(C26)C7=CC=C(C=C7)O)C8=C(C=C(C=C8)O)O)C(=C5)O)C9=CC=C(C=C9)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
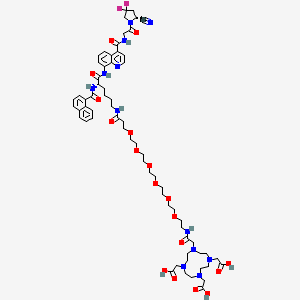
![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)
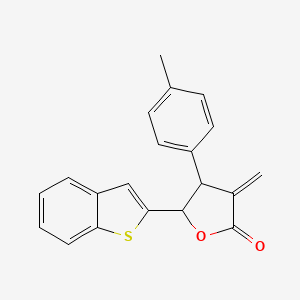
![N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)
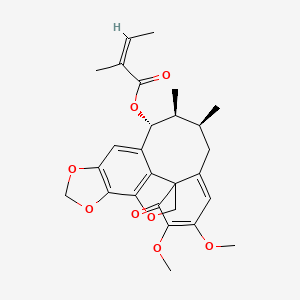
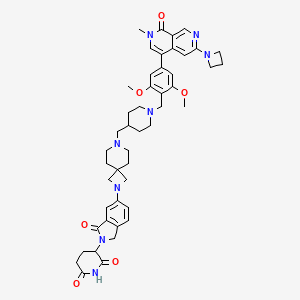
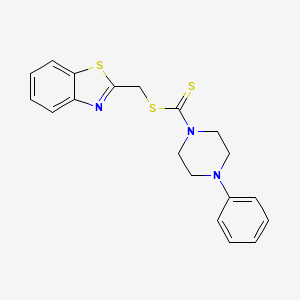
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)
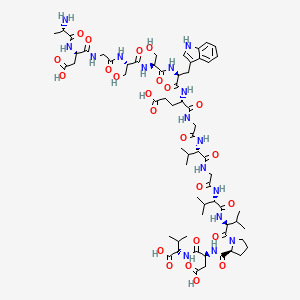
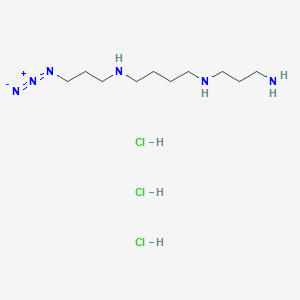

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
